[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate
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Overview
Description
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate is a macrocyclic lactone characterized by an unusual tris-oxazole moiety and an N-methylformyl terminus. It is isolated from marine sponges of the genus Mycale and the hard coral Tubastrea faulkneri . This compound exhibits significant cytotoxicity against B-16 melanoma cells and potent actin depolymerizing activity .
Scientific Research Applications
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrocyclic lactones and tris-oxazole-containing molecules.
Biology: this compound is used to study actin depolymerization and its effects on cellular processes.
Medicine: The compound’s cytotoxic properties make it a candidate for anti-cancer research.
Industry: While industrial applications are limited, this compound’s unique structure and biological activity make it a valuable tool for biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of [(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate involves the convergent assembly of C1–C19 tris-oxazole and C20–C35 side-chain segments through olefin metathesis and esterification as key steps . The synthesis also includes Julia–Kocienski olefination and enamide formation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most available information pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: [(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly involving the oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Mechanism of Action
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate exerts its effects by binding to monomeric globular actin (G-actin), leading to the depolymerization of actin filaments . This disruption of the actin cytoskeleton affects various cellular processes, including muscle contraction, cell motility, and cytokinesis . The compound’s ability to inhibit the completion of cytokinesis at low concentrations and cause immediate disruption of actin filaments at higher concentrations highlights its potent biological activity .
Comparison with Similar Compounds
- Kabiramides
- Ulapualides
- Halichondramides
- Jaspamides
Comparison: [(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate is unique due to its tris-oxazole moiety and N-methylformyl terminus, which are not commonly found in other similar compounds . While all these compounds exhibit actin-depolymerizing activity and cytotoxicity, this compound’s specific structure and potent activity make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
121038-36-6 |
---|---|
Molecular Formula |
C47H64N4O14 |
Molecular Weight |
909 g/mol |
IUPAC Name |
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C47H64N4O14/c1-27(17-18-38(56)29(3)44(64-32(6)53)28(2)19-20-51(7)26-52)40(59-9)22-41-31(5)39(58-8)15-12-16-42-48-35(24-61-42)46-50-36(25-63-46)47-49-34(23-62-47)45(60-10)30(4)37(55)14-11-13-33(54)21-43(57)65-41/h11-12,14,16,19-20,23-31,33,39-41,44-45,54H,13,15,17-18,21-22H2,1-10H3/b14-11+,16-12+,20-19+/t27-,28+,29-,30-,31+,33-,39-,40-,41-,44+,45-/m0/s1 |
InChI Key |
SZQYPBVSIIOBCT-BGPSBVJGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Canonical SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Synonyms |
mycalolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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